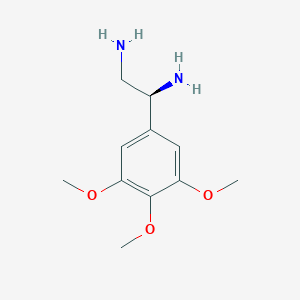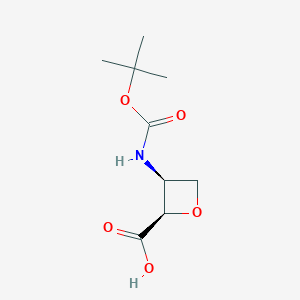![molecular formula C8H7ClN2 B15233346 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233346.png)
5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that contains a pyridine ring fused with a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the chloromethylation of the pyrrolo[2,3-b]pyridine core. One common method includes the reaction of pyrrolo[2,3-b]pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 5-position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the chloromethylation reaction to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloromethyl group in 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Various substituted pyrrolo[2,3-b]pyridines depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Methyl derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes. Its unique structure allows for the development of materials with specific electronic or optical properties .
Mecanismo De Acción
The mechanism of action of 5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives depends on the specific biological target. Generally, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparación Con Compuestos Similares
2-Chloro-5-(chloromethyl)pyridine: Another chloromethylated pyridine derivative with similar reactivity but different biological and chemical properties.
5-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness: 5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused pyridine-pyrrole structure, which imparts distinct electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal and materials chemistry .
Propiedades
Fórmula molecular |
C8H7ClN2 |
|---|---|
Peso molecular |
166.61 g/mol |
Nombre IUPAC |
5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7ClN2/c9-4-6-3-7-1-2-10-8(7)11-5-6/h1-3,5H,4H2,(H,10,11) |
Clave InChI |
JFFYVBLKJFBLSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=NC=C(C=C21)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


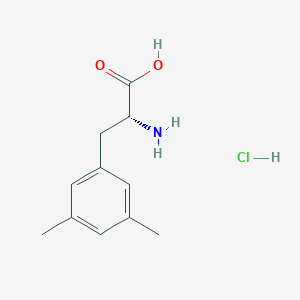
![a-[(Boc-amino)methyl]-2-thiopheneacetic acid](/img/structure/B15233284.png)
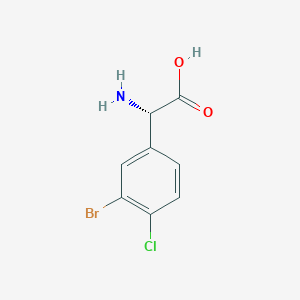
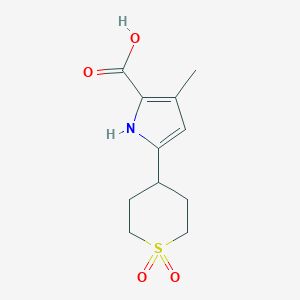
![(6S,9S)-6-(4-Hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-N-(thiophen-2-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B15233298.png)
![4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B15233306.png)
![Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15233315.png)
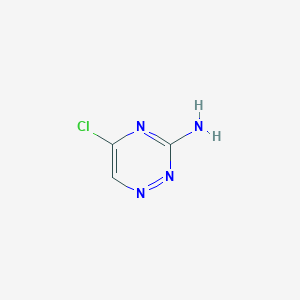
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B15233326.png)

![3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15233334.png)
